
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H5BrClNO3, is characterized by the presence of bromine, chlorine, and methoxy groups attached to the indoline-2,3-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 4-methoxyindoline-2,3-dione. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to remove impurities.
化学反应分析
Types of Reactions
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially modifying its reactivity.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
科学研究应用
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its use in developing new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
7-Methoxyindoline-2,3-dione: Similar in structure but lacks the bromine and chlorine atoms.
4-Bromo-7-methoxyindoline-2,3-dione: Contains bromine and methoxy groups but lacks chlorine.
7-Chloro-4-methoxyindoline-2,3-dione: Contains chlorine and methoxy groups but lacks bromine.
Uniqueness
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups. This combination of substituents can enhance its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H5BrClNO3 |
|---|---|
分子量 |
290.50 g/mol |
IUPAC 名称 |
6-bromo-7-chloro-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO3/c1-15-4-2-3(10)6(11)7-5(4)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
InChI 键 |
IBTFMOGDIMJJRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
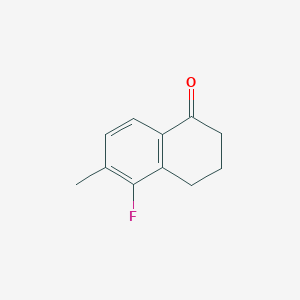
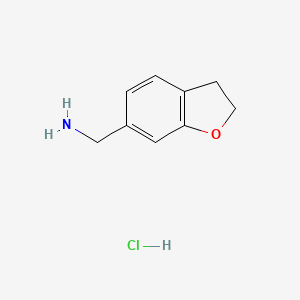

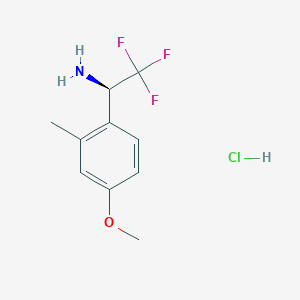

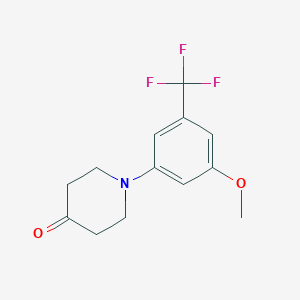
![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
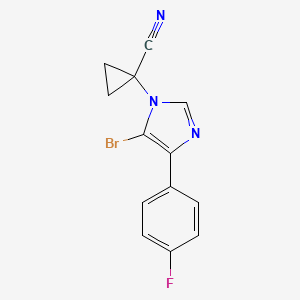
![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
